ML-364 is a reversible inhibitor of ubiquitin-specific protease 2 (USP2), a deubiquitinase, that has an IC50 value of 1.1 µM in a fluorescence-based assay using di-ubiquitin substrates. It inhibits USP8, which is closely related to USP2, with an IC50 value of 0.95 µM in the same assay. It has no activity at the proteases caspase-6, caspase-7, MMP-1, MMP-9, and USP15 or at 102 kinases in a panel including cell cycle regulators. ML-364 increases cyclin D1 degradation (IC50 = 0.97 µM) in HCT116 colorectal carcinoma cells. It induces arrest of the cell cycle at the G1 phase in Mino mantle cell lymphoma and HCT116 cells and inhibits proliferation of HCT116 cells (IC50 = 3.6 µM). It also decreases homologous recombination-mediated DNA repair in DR-GFP U2OS cells. ML364 is a small molecule inhibitor of the deubiquitinase USP2 with potential anticancer activity. ML364 has an IC50 of 1.1 μm in a biochemical assay using an internally quenched fluorescent di-ubiquitin substrate. Direct binding of ML364 to USP2 was demonstrated using microscale thermophoresis. ML364 induced an increase in cellular cyclin D1 degradation and caused cell cycle arrest as shown in Western blottings and flow cytometry assays utilizing both Mino and HCT116 cancer cell lines.
Compound Description: This group encompasses a series of amide derivatives of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole. These compounds were synthesized and evaluated for their antibacterial and antifungal activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger and Aspergillus oryzae.
Compound Description: This compound is a nitrothiazole derivative featuring a 4-(trifluoromethyl)benzamide substituent at the 2-position of the thiazole ring. Its crystal structure reveals two independent and conformationally dissimilar molecules linked by N—H⋯N hydrogen bonds.
Nitazoxanide, Tizoxanide, and 4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)
Compound Description: These three compounds belong to the thiazolides class, characterized by a nitrothiazole ring with a benzamide substituent at the 2-position. Nitazoxanide and its active metabolite, tizoxanide, were tested against Trypanosoma cruzi and Leishmania mexicana parasites. NTB, a newly synthesized analogue, showed improved potency compared to nitazoxanide and tizoxanide.
Compound Description: This compound, developed as a potential anti-rheumatoid arthritis agent, acts as a potent and orally active p38 MAP kinase inhibitor. It exhibits strong inhibition of TNF-α release both in vitro and in vivo.
Compound Description: This compound was synthesized and characterized using spectroscopic techniques. It was further evaluated for its antibacterial, antifungal, and anticancer activities.
Compound Description: This series of compounds was synthesized and evaluated for its nematicidal and antimicrobial properties. Some members of the series showed significant activity against nematodes and various bacteria and fungi.
Compound Description: AZ7 is an antibiotic whose mode of action was investigated using untargeted metabolomics. The study revealed modifications to AZ7 itself, as well as changes in bacterial metabolism suggestive of its MOA.
Compound Description: This series of compounds was designed and synthesized as potential diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. They were evaluated for their inhibitory activity against DGAT-1, and some compounds showed promising results in reducing body weight gain and white adipose tissue weight in mice.
Compound Description: This series of compounds, prepared via Suzuki coupling, was evaluated for its antimicrobial, antiproliferative, and anti-inflammatory properties. Some compounds exhibited promising activities in these areas.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MI-538 is a potent and selective MLL inhibitor (Mixed Lineage Leukemia inhibitor). MI-538 demonstrated a pronounced effect in a mouse model of MLL leukemia. MI-538 displayed strong in vitro inhibition of the menin−MLL interaction with IC50 = 21 nM, and the binding affinity to menin (Kd = 6.5 nM). MI-538 showed high potency in inhibiting proliferation of MLL-AF9 transformed cells (GI50 = 83 nM), demonstrating the best cellular activity observed
for any menin−MLL inhibitor reported to date.
MI-503 is used in the pharmacological inhibition of menin-MLL interaction that blocks progression of MLL leukemia in vivo. MI-503 is a potent and selective Menin-MLL inhibitor with IC50 = 14.7 nM. MI-503 shows antitumor activity in in vitro and in vivo models of HCC and reveals the potential mechanism of menin contribution to HCC. Treatment with MI-503 selectively kills various HCC cell lines and this effect is significantly enhanced by a combination of MI-503 with sorafenib, the standard-of-care therapy for HCC.
MI-63 is an azaspiro compound resulting from the formal fusion of position 3 of 6-chloro-oxindole with position 3 of (2R,3SS5S)-3-(3-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-N-[2-(morpholin-4-yl)ethyl]pyrrolidine-2-carboxamide. It is a potent inhibitor of the MDM2-p53 interaction. It has a role as an apoptosis inducer. It is an azaspiro compound, a member of morpholines, a member of oxindoles, a member of pyrrolidines, a member of monochlorobenzenes, a member of monofluorobenzenes and a secondary carboxamide.
The protein p53, often called the ‘guardian of the genome,’ is a transcription factor that is activated in response to cellular stress (low oxygen levels, heat shock, DNA damage, etc.) and acts to prevent further proliferation of the stressed cell by promoting cell cycle arrest or apoptosis. Its role as a tumor suppressor is evident by the observation that approximately 50% of human tumors have mutated or non-functional p53. Mdm2, a key negative regulator of p53, which is over-expressed in many human tumors, functions by binding to and targeting p53 for proteasomal degradation. MI-77301 binds to MDM2 with a Ki value of 0.88 nM and blocks the MDM2-p53 interaction. It activates wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors, leading to p53-dependent cell cycle arrest and/or apoptosis. In an SJSA-1 xenograft model of osteosarcoma, a single dose of 200 mg/kg MI-77301 induces complete tumor regression in mice by upregulating the pro-apoptotic protein PUMA. MI-77301, also known as SAR405838, is a MDM2 inhibitor. MI-77301 binds to MDM2 with a Ki value of 0.88 nM and blocks the MDM2-p53 interaction. It activates wild-type p53 in vitro and in xenograft tumor tissue of leukemia and solid tumors, leading to p53-dependent cell cycle arrest and/or apoptosis.
Mibampator, also known as LY-451395, is an AMPA receptor potentiator under development for agitation/aggression in Alzheimer's disease. Patients treated with LY451395 did not show a statistically significant separation from patients taking placebo on the Alzheimer's Disease Assessment Scale-Cognitive Subscale, the primary outcome measure.
MI-888 is a potent MDM2 inhibitor (Ki = 0.44 nM) with a superior pharmacokinetic profile and enhanced in vivo efficacy. MI-888 is capable of achieving rapid, complete, and durable tumor regression in two types of xenograft models of human cancer with oral administration and represents the most potent and efficacious MDM2 inhibitor reported to date.